molecular formula C13H21NO B13332698 (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine

Cat. No.: B13332698
M. Wt: 207.31 g/mol
InChI Key: ZIYAUJODRBQKCP-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is an organic compound that features a cyclohexyl group substituted with a methyl group and a furan ring also substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine typically involves the reaction of 4-methylcyclohexanone with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanol
  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanal
  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanoic acid

Uniqueness

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is unique due to the presence of both cyclohexyl and furan rings, which impart distinct chemical and physical properties. Its amine functionality also allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(4-methylcyclohexyl)-(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C13H21NO/c1-9-3-6-11(7-4-9)13(14)12-8-5-10(2)15-12/h5,8-9,11,13H,3-4,6-7,14H2,1-2H3

InChI Key

ZIYAUJODRBQKCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CC=C(O2)C)N

Origin of Product

United States

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